molecular formula C8H10FNO B070347 3-(6-Fluoropyridin-3-yl)propan-1-ol CAS No. 174523-84-3

3-(6-Fluoropyridin-3-yl)propan-1-ol

Cat. No. B070347
CAS RN: 174523-84-3
M. Wt: 155.17 g/mol
InChI Key: YDTKCTBHLZAZMX-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized using specific methods. The purpose of

Mechanism of Action

The mechanism of action of 3-(6-Fluoropyridin-3-yl)propan-1-ol is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-Fluoropyridin-3-yl)propan-1-ol are still being studied. However, it has been shown to have potential effects on various biological processes, including inflammation, oxidative stress, and neurotransmitter activity. Additionally, it has been shown to have potential effects on cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(6-Fluoropyridin-3-yl)propan-1-ol in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of 3-(6-Fluoropyridin-3-yl)propan-1-ol. One potential direction is the development of new synthetic methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. This could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the potential toxicity of the compound needs to be further studied to ensure safe handling and disposal in lab environments.
In conclusion, 3-(6-Fluoropyridin-3-yl)propan-1-ol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(6-Fluoropyridin-3-yl)propan-1-ol involves using specific chemical reactions. One of the most common methods is the reaction of 3-pyridinecarboxaldehyde with 1,3-propanediol in the presence of a base. This method yields a high purity of the compound and is relatively easy to perform.

Scientific Research Applications

3-(6-Fluoropyridin-3-yl)propan-1-ol has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

3-(6-fluoropyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTKCTBHLZAZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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